
N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound . The first paper describes the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which are related to oxalamides in terms of the presence of an amide group in their structure . The second paper discusses binuclear copper(II) complexes that are bridged by an oxalamide ligand, indicating the potential for oxalamide compounds to act as ligands in complex metal structures .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform . This method could potentially be adapted for the synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide by choosing appropriate starting materials and reaction conditions. The influence of electron-donating amide α-substituents on the efficiency of autocyclization is also noted, which could be relevant for optimizing the synthesis of the compound .
Molecular Structure Analysis
While the exact molecular structure of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is not provided, the structure of related binuclear copper(II) complexes is discussed in the second paper. These complexes feature a bridging oxalamide ligand and exhibit distinct 3D supramolecular structures facilitated by π–π stacking and hydrogen bonding interactions . This suggests that the oxalamide compound of interest may also have the potential to participate in similar interactions due to its amide functional groups.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide. However, the second paper indicates that the related oxalamide ligand can bridge copper(II) ions, which implies that the compound may also have the ability to bind to metal ions and form complex structures . The reactivity of the compound could be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring, as well as the cyclopropyl and hydroxypropyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that the compound may be soluble in organic solvents like chloroform and may form crystalline structures suitable for X-ray diffraction analysis . The presence of a chloro and methyl group on the phenyl ring, along with the cyclopropyl and hydroxypropyl groups, would influence the compound's hydrophobicity, acidity, and potential for forming hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The structure of N,N′-bis(substituted)oxamide compounds, like the one involving a chlorohydroxyphenyl ring, reveals significant angles between the oxalamide unit and substituents, contributing to the understanding of molecular geometry and supramolecular assembly through hydrogen bonding (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).
Synthetic Methodology
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides via rearrangement sequences has been developed, providing a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).
Environmental Degradation
- The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, involving hydroxyl radical production, highlights the potential environmental impact and degradation pathways of complex organic compounds, including those related to oxalamide structures (I. Sirés et al., 2007).
Coordination Chemistry
- Coordination polymers based on semi-rigid bis-pyridyl-bis-amide and angular dicarboxylate ligands demonstrate the versatility of oxalamide derivatives in forming diverse metal-organic frameworks with potential applications in catalysis, molecular recognition, and materials science (Venkatesan Lakshmanan et al., 2022).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMSKZOAROVMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)
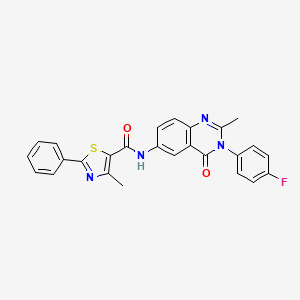
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)
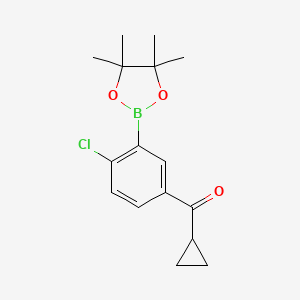
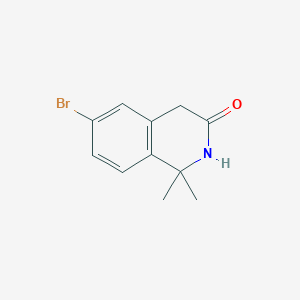
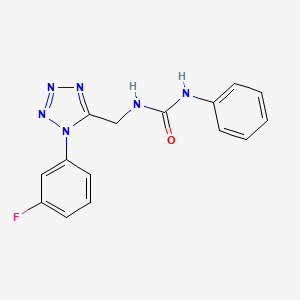

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)
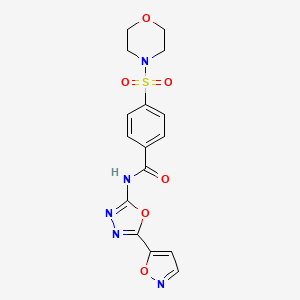
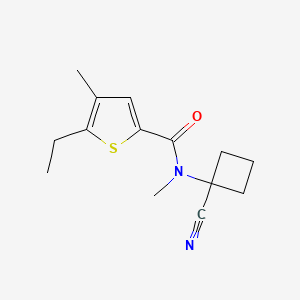

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)